4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
Properties
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZCHODXFJYVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582075 | |
| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515131-35-8 | |
| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed coupling of 4-methyl-3-bromobenzoic acid with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate esters.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Hydroboration: Organoboron intermediates.
Oxidation: Boronic acids and borate esters.
Scientific Research Applications
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, electrophiles, and transition metals, facilitating a wide range of chemical transformations. In biological systems, the compound can target specific enzymes or receptors, modulating their activity through boron-mediated interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 269409-74-7)
- Structural Difference : The methyl and boronate groups are transposed (methyl at 3-position, boronate at 4-position).
- Applications : Used in analogous cross-coupling reactions but may exhibit distinct regioselectivity in reactions requiring ortho-substitution .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 180516-87-4)
- Structural Difference : Lacks the methyl group, leaving the boronate at the 4-position.
- Reactivity : The absence of the methyl group reduces steric shielding, increasing susceptibility to hydrolysis compared to the methylated analog.
- Applications : Common in synthesizing symmetric biaryl compounds due to unhindered boronate accessibility .
Fluorinated Analogs
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 867256-77-7)
- Structural Difference : A fluorine atom replaces the methyl group at the 2-position.
- Reactivity: The electron-withdrawing fluorine enhances boronate electrophilicity, accelerating Suzuki couplings. However, it may reduce solubility in non-polar solvents.
- Applications : Valuable in synthesizing fluorinated drug candidates, leveraging fluorine’s metabolic stability .
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Structural Difference : Fluorine at the 3-position adjacent to the boronate.
- Reactivity : Proximity of fluorine and boronate creates electronic effects that may stabilize transition states in cross-couplings.
Heterocyclic and Bulky Substituent Derivatives
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic Acid
- Structural Difference : Incorporates a pyrazole ring linked via a methylene group.
- Reactivity : The pyrazole introduces nitrogen-based coordination sites, enabling use in metal-organic frameworks (MOFs) or as enzyme inhibitors.
- Applications : Investigated in targeted cancer therapies due to dual functionality (boronate for coupling, pyrazole for bioactivity) .
2-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Structural Difference : A bulky cyclopentyl group at the 2-position.
- Reactivity : The cyclopentyl group imposes significant steric hindrance, slowing coupling kinetics but improving selectivity in congested reaction environments.
- Applications : Used in synthesizing kinase inhibitors where steric bulk prevents off-target interactions .
Nitro-Substituted Analogs
3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 1218791-11-7)
Comparative Data Table
| Compound (CAS) | Substituents | Melting Point (°C) | Solubility | Key Applications | Reactivity in Suzuki Coupling |
|---|---|---|---|---|---|
| 515131-35-8 (Target) | 4-Me, 3-boronate | Not reported | Ethanol, DCM | Drug synthesis, biaryl motifs | Moderate (steric shielding) |
| 180516-87-4 | 4-boronate | Not reported | Ethanol, DMF | Symmetric biaryls | High |
| 867256-77-7 (2-Fluoro) | 2-F, 4-boronate | Not reported | DMSO, Acetone | Fluorinated APIs | Very high |
| 1218791-11-7 (3-Nitro) | 3-NO₂, 4-boronate | Not reported | DCM, THF | Sensors, nitroarene studies | High (electron-deficient) |
| 269409-74-7 (3-Me) | 3-Me, 4-boronate | Not reported | Ethanol, EtOAc | Regioselective couplings | Moderate-high |
| CymitQuimica cyclopentyl analog | 2-Cyclopentyl, 4-boronate | Not reported | Toluene, DCM | Kinase inhibitors | Low (steric hindrance) |
Biological Activity
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H19BO3
- Molecular Weight : 234.10 g/mol
- CAS Number : 1196985-65-5
- Structural Formula : Structural Formula
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and amino acids. This property is particularly significant in enzyme inhibition and modulation of biological pathways.
Enzyme Inhibition
Research indicates that boronic acids can act as inhibitors for various enzymes. For instance, studies have shown that similar compounds can inhibit serine proteases and cysteine proteases by binding to the active site through their boron atom . This inhibition can lead to reduced activity in pathways involved in inflammation and cancer progression.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of boronic acid derivatives. The compound has been investigated for its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For example:
- Case Study : A study demonstrated that a related boronic acid compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.15 to 2.55 μM . This suggests that this compound may have similar or enhanced effects.
Antiviral Activity
Boronic acids have also been explored for their antiviral properties. In particular, they have shown promise in inhibiting viral proteases essential for viral replication:
- SARS-CoV-2 Inhibition : Recent research indicated that boronic acids could inhibit the main protease (Mpro) of SARS-CoV-2 in vitro. Compounds structurally similar to this compound demonstrated a selective inhibition profile with a notable reduction in enzyme activity at concentrations as low as 20 μM .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Critical Parameters :
- Catalyst selection (PdCl₂(dppf) offers robustness for sterically hindered substrates ).
- Base choice (KOAc enhances transmetallation efficiency ).
How can reaction conditions be optimized for improved yields in Suzuki-Miyaura coupling involving this compound?
Q. Advanced Optimization Strategies :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) to balance steric effects and reactivity. PdCl₂(dppf) is preferred for electron-deficient aryl bromides .
- Solvent Effects : Use anhydrous dioxane or THF to minimize side reactions. Adding 10% water can enhance solubility of polar intermediates .
- Temperature Control : Reflux (~100°C) ensures complete activation of Pd species, but microwave-assisted synthesis (120°C, 30 min) can reduce reaction time .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .
Q. Troubleshooting Low Yields :
- Monitor boronate ester stability (hydrolysis under basic conditions can occur).
- Use Schlenk techniques to exclude oxygen/moisture .
What analytical techniques are essential for characterizing this compound?
Q. Basic Characterization Tools :
- ¹H/¹³C NMR : Key peaks include the aromatic protons (δ 7.2–8.1 ppm), methyl groups on the dioxaborolane (δ 1.3 ppm), and the carboxylic acid proton (δ 12–13 ppm, if unesterified) .
- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .
- Melting Point : Typically >150°C (varies with purity; compare with literature data) .
Q. Advanced Techniques :
Q. Advanced Applications :
- Donor-Acceptor Systems : The boronate ester acts as an electron-deficient unit in dyads. For example, coupling with triphenylamine (TPA) generates charge-transfer complexes for organic electronics .
- Polymer Synthesis : As a monomer in conjugated polymers (e.g., via Stille or Kumada coupling) for OLEDs or sensors .
Case Study :
In a 2021 study, the compound was functionalized with carbazole to create a donor-acceptor system. The boronate enabled precise tuning of HOMO/LUMO levels (-5.3 eV/-2.9 eV) via Suzuki coupling .
How do researchers address contradictory spectroscopic data during characterization?
Q. Methodological Approach :
- Cross-Validation : Compare NMR with HRMS and IR to resolve ambiguities (e.g., overlapping aromatic peaks).
- Dynamic NMR : For rotameric forms of the dioxaborolane ring, use variable-temperature NMR (e.g., -40°C to 80°C) to observe coalescence .
- Crystallographic Validation : Resolve disputes over regiochemistry using single-crystal X-ray data .
Example :
In , conflicting ¹³C NMR signals for the pinacol methyl groups were resolved by deuteration experiments, confirming no rotational restriction at room temperature .
What are the biological research applications of this compound?
Q. Emerging Applications :
Q. Synthetic Modifications :
- Amide Conjugation : React with succinamic acid to create sulfonamide derivatives for kinase inhibition assays .
How is computational modeling integrated with experimental data for this compound?
Q. Advanced Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (Δδ < 0.2 ppm vs. experimental) .
- Molecular Docking : Use the carboxylic acid group as an anchor for binding site analysis in proteins (e.g., COX-2) .
Validation :
Crystallographic data () validates computational bond lengths (B–O: 1.36 Å calc. vs. 1.38 Å expt.) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
